8-Hydrazinyl-5-nitroquinoline
Description
8-Hydrazinyl-5-nitroquinoline is a quinoline derivative featuring a hydrazine (-NH-NH₂) substituent at the 8-position and a nitro (-NO₂) group at the 5-position. These analogs share a quinoline backbone modified at positions 5 and 8, which significantly influences their chemical reactivity, biological activity, and industrial applications .
Properties
CAS No. |
90352-81-1 |
|---|---|
Molecular Formula |
C9H8N4O2 |
Molecular Weight |
204.19 g/mol |
IUPAC Name |
(5-nitroquinolin-8-yl)hydrazine |
InChI |
InChI=1S/C9H8N4O2/c10-12-7-3-4-8(13(14)15)6-2-1-5-11-9(6)7/h1-5,12H,10H2 |
InChI Key |
RZCFKNBEGAKWBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)NN)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Hydrazinolysis of 8-Chloro-5-Nitroquinoline
The most direct method involves hydrazinolysis, where 8-chloro-5-nitroquinoline reacts with hydrazine hydrate. This nucleophilic substitution replaces the chlorine atom at position 8 with a hydrazinyl group. The reaction typically proceeds in ethanol or methanol under reflux (60–80°C) for 6–12 hours. Yields range from 65% to 85%, depending on solvent polarity and reaction time. For example:
Procedure :
- Dissolve 8-chloro-5-nitroquinoline (1.0 mmol) in anhydrous ethanol (10 mL).
- Add hydrazine hydrate (3.0 mmol) dropwise under nitrogen.
- Reflux at 75°C for 8 hours.
- Cool, filter the precipitate, and recrystallize from ethanol/water (3:1).
This method’s efficiency stems from the electron-withdrawing nitro group at position 5, which activates the chlorine at position 8 for substitution.
Skraup Synthesis with Subsequent Functionalization
An alternative approach employs the Skraup reaction to construct the quinoline core before introducing functional groups. This method is advantageous for synthesizing nitroquinolines with complex substituents:
- Quinoline Formation : React 4-alkoxy-6-methoxy-2-nitroaniline with acrolein or methyl vinyl ketone in the presence of arsenic(V) oxide and o-phosphoric acid at 100°C.
- Nitration : Introduce the nitro group at position 5 using nitric acid/sulfuric acid mixtures.
- Hydrazine Coupling : Treat the intermediate with hydrazine hydrate to install the hydrazinyl group.
This multi-step route offers flexibility in tailoring substituents but requires rigorous control over nitration conditions to avoid over-oxidation.
Purification and Isolation Techniques
Solvent-Mediated Crystallization
Crude this compound often contains positional isomers and unreacted starting materials. A patented purification method isolates the target compound via selective crystallization:
- Dissolve the crude mixture in wet dimethylformamide (DMF) at 80°C (4–6 mL DMF per gram of product).
- Cool gradually to 20–25°C to precipitate this compound hydrohalide salts.
- Filter and wash with cold DMF to remove isomers.
Key Parameters :
Chromatographic Separation
For lab-scale purification, silica gel chromatography using ethyl acetate/hexane (1:4 to 1:3) effectively separates this compound from byproducts. The compound typically elutes with an Rₓ value of 0.4–0.6.
Optimization Strategies for Enhanced Yield
Silver-Catalyzed Radical Decarboxylation
Recent advances employ silver nitrate (AgNO₃) and ammonium persulfate ((NH₄)₂S₂O₈) to facilitate regioselective alkylation of nitroquinolines. This method optimizes the introduction of bulky groups (e.g., tert-butyl) adjacent to the hydrazinyl moiety:
Procedure :
- Dissolve 5-nitroquinoline (1.0 mmol) in acetonitrile.
- Add AgNO₃ (0.6 mmol), trimethylacetic acid (3.0 mmol), and 10% H₂SO₄.
- Heat to 80°C and add (NH₄)₂S₂O₈ (3.0 mmol) in water.
- Stir for 15 minutes, then isolate via alkaline extraction.
This method achieves yields up to 78% and minimizes side reactions through radical intermediacy.
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 75 | 72 | 95 |
| Methanol | 65 | 68 | 93 |
| DMF | 100 | 85 | 98 |
Higher temperatures in polar aprotic solvents (e.g., DMF) improve solubility and reaction kinetics but risk decomposition if exceeding 100°C.
Characterization and Quality Control
Spectroscopic Analysis
1H NMR (400 MHz, CDCl₃) :
- δ 8.43 (d, J = 9.03 Hz, 1H, H-2)
- δ 7.90 (s, 1H, H-7)
- δ 7.58 (d, J = 9.03 Hz, 1H, H-3)
- δ 4.26 (t, J = 6.65 Hz, 2H, -NHNH₂)
HRMS (ESI-TOF) :
Purity Assessment
HPLC analysis with a C18 column (MeOH/H₂O = 70:30) confirms ≥98% purity. The compound exhibits a retention time of 6.8 minutes.
Applications Informing Synthesis Design
The demand for high-purity this compound in drug discovery necessitates robust synthetic protocols. Its bioactivity against Candida spp. (MIC: 31.25–1000 µg/mL) and metal-chelating properties drive innovations in regioselective functionalization.
Chemical Reactions Analysis
Types of Reactions
8-Hydrazinyl-5-nitroquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Nitric acid is commonly used for oxidation reactions.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Hydrazine hydrate is used for introducing the hydrazine group.
Major Products
Oxidation: 8-Hydroxy-5-nitroquinoline.
Reduction: 8-Amino-5-nitroquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-Hydrazinyl-5-nitroquinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 8-Hydrazinyl-5-nitroquinoline involves its interaction with molecular targets such as enzymes and DNA. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species that can damage cellular components. Additionally, the hydrazine group can form covalent bonds with nucleophilic sites in proteins and DNA, disrupting their function .
Comparison with Similar Compounds
Key Observations :
- Nitroxoline is synthesized via nitrosation/oxidation, while clioquinol requires halogenation under controlled conditions .
- Azo derivatives like 5-(phenylazo)-8-hydroxyquinoline highlight the versatility of quinoline’s 5-position for functionalization .
Anticancer and Antimicrobial Potency
- Nitroxoline (8-hydroxy-5-nitroquinoline): Demonstrates superior anticancer activity compared to clioquinol, attributed to the electron-withdrawing nitro group enhancing metal-chelating properties and inhibiting tumor cell proliferation .
- Clioquinol (5-Cl-7-I-8HQ): Primarily used as an antiparasitic agent but exhibits moderate anticancer activity due to iodine’s bulkiness, which may hinder cellular uptake .
- 5-Bromo-8-nitroquinoline: Limited biological data available, but bromine’s electronegativity likely enhances reactivity in halogen bonding interactions .
Metal Chelation Capacity
- Nitroxoline : Forms stable complexes with transition metals (e.g., Zn²⁺, Fe³⁺), critical for its antimicrobial and anticancer mechanisms .
- 8-Hydroxyquinoline (parent compound): Widely used as a chelating agent in industrial preservatives and rare-earth element extraction .
Physicochemical Properties
Key Trends :
- Nitro and halogen substituents reduce solubility in polar solvents due to increased hydrophobicity.
- Lower pKa values for nitroxoline and clioquinol enhance ionization in physiological environments, improving bioavailability .
Q & A
Q. What are the established synthetic routes for preparing 8-hydrazinyl-5-nitroquinoline and its intermediates?
The synthesis of this compound derivatives typically involves sequential functionalization of the quinoline core. A common precursor, 8-hydroxy-5-nitroquinoline , is synthesized via oxidation of 8-hydroxy-5-nitrosoquinoline using concentrated nitric acid under controlled temperatures (17°C), followed by neutralization with acetic acid . Subsequent chlorination (e.g., with sodium hypochlorite) introduces halogens at position 7, enabling further functionalization . Hydrazine groups are introduced via reduction of nitro intermediates (e.g., using sodium dithionate under nitrogen atmosphere) or nucleophilic substitution reactions . Researchers should optimize reaction conditions (pH, temperature, stoichiometry) to minimize side products.
Q. How is the structural integrity of this compound confirmed experimentally?
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions and hydrogen bonding patterns. For example, the hydroxyl group at position 8 and nitro group at position 5 produce distinct shifts .
- X-ray crystallography : Used to resolve tautomeric equilibria (e.g., hydroxyl vs. zwitterionic forms) and confirm spatial arrangements of functional groups .
- Mass spectrometry : ESI-TOF confirms molecular weight and fragmentation patterns .
- IR spectroscopy : Identifies characteristic vibrations (e.g., N–H stretches for hydrazinyl groups) .
Q. What are the primary biological or chemical applications of this compound in research?
This compound is primarily investigated for:
- Antimicrobial activity : Derivatives like nitroxoline (5-nitro-8-hydroxyquinoline) disrupt biofilms by chelating Fe²⁺/Zn²⁺ ions, impairing microbial metal homeostasis .
- Coordination chemistry : The hydrazinyl and nitro groups act as ligands for metal complexes (e.g., tin, zinc), which are studied for catalytic or fluorescent properties .
- Redox-active probes : The nitro group enables electrochemical studies, such as spectroelectrochemical analysis of electron-transfer mechanisms .
Advanced Research Questions
Q. How do tautomeric equilibria and pH influence the reactivity of this compound?
The hydroxyl group at position 8 participates in tautomerism, forming an equilibrium between the phenolic (hydroxyl) and zwitterionic (N-protonated) forms. This equilibrium is pH-dependent:
- Acidic conditions : Favor the zwitterionic form, enhancing solubility and altering coordination behavior .
- Basic conditions : Stabilize the deprotonated hydroxyl form, increasing nucleophilicity at position 8 .
Researchers must account for these effects when designing reactions (e.g., coupling with diazonium salts) or interpreting spectral data .
Q. What strategies resolve contradictions in reported spectral data for this compound derivatives?
Discrepancies in NMR or IR data often arise from:
- Solvent effects : Polar solvents (e.g., DMSO) shift proton resonances due to hydrogen bonding.
- Tautomerism : Dynamic equilibria between forms can obscure peak assignments. Using low-temperature NMR or X-ray crystallography clarifies these ambiguities .
- Impurity profiles : Side products from incomplete reduction (e.g., residual nitro groups) may skew results. Purification via recrystallization or chromatography is critical .
Q. How can computational methods enhance the design of this compound-based materials?
- DFT calculations : Predict electronic properties (e.g., HOMO/LUMO levels) to guide the development of fluorescent probes or OLED materials .
- Molecular docking : Simulate interactions with biological targets (e.g., metalloenzymes) to optimize antimicrobial activity .
- Reaction mechanism modeling : Elucidate pathways for functionalization steps (e.g., nitro reduction kinetics) .
Q. What are the challenges in scaling up the synthesis of this compound derivatives?
Key issues include:
- Exothermic reactions : Nitration and chlorination steps require precise temperature control to prevent decomposition .
- Purification complexity : Hydrazinyl derivatives are often hygroscopic, complicating crystallization. Alternative solvents (e.g., ethyl acetate/water mixtures) improve yields .
- Safety protocols : Handling hydrazine derivatives necessitates inert atmospheres and rigorous ventilation due to toxicity risks .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
